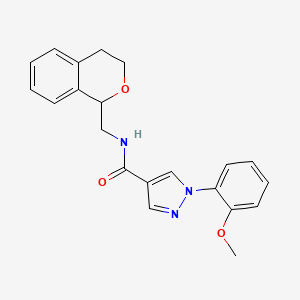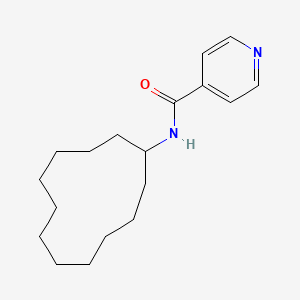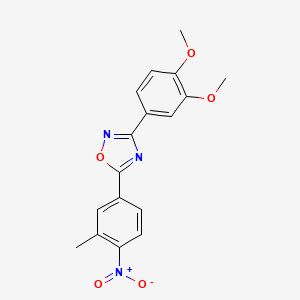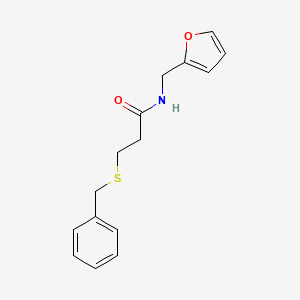
4-(3,4-dichlorophenyl)-7-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis The synthesis of similar heterocyclic compounds involves detailed quantum chemical calculations and experimental methods to characterize their molecular structure. These methods include Density Functional Theory (DFT) calculations, molecular electrostatic potential (MEP), and molecular orbital analyses (HOMO, LUMO) to understand the compound's stability, reactivity, and electronic properties. For instance, DFT and TD-DFT/PCM calculations have been used to study the structural parameters and spectroscopic characterization of closely related compounds, providing insights into their synthesis and potential applications (Wazzan, Al-Qurashi, & Faidallah, 2016).
Molecular Structure Analysis The molecular structure of compounds with similar backbones has been analyzed using X-ray diffraction, IR spectrum analysis supplemented by DFT calculations, and NBO analysis to interpret intra- and intermolecular bonding and interactions. These analyses help in understanding the influence of substituents on the crystal structure and electronic interactions within the molecule, as well as the distribution of electrophilic and nucleophilic regions across the molecule (Kadela-Tomanek et al., 2018).
Chemical Reactions and Properties Compounds structurally similar to the one have been synthesized through various reactions, including cyclization, chlorination, and reactions with different electrophiles to produce a range of derivatives. These reactions not only yield novel compounds but also modify their chemical properties significantly, affecting their potential applications. For example, the synthesis and reactions of related quinoline derivatives have been explored, showcasing the versatility of such compounds in generating a wide array of chemical structures (Atalla, Bakhite, & Radwan, 1995).
Physical Properties Analysis The physical properties of these compounds, including their spectroscopic characterization (FT-IR, NMR, UV-Vis absorption, and fluorescence emission spectra), are crucial for understanding their behavior in various environments and potential applications. Detailed spectroscopic analyses provide insights into the compound's electronic structure and interaction with light, which are essential for applications in materials science and photophysics (Wazzan, Al-Qurashi, & Faidallah, 2016).
Chemical Properties Analysis The chemical properties, including reactivity descriptors and NLO (Non-Linear Optical) properties, are investigated through comprehensive computational and experimental studies. These studies reveal the compounds' electron distribution, charge transfer, and stabilization energies, which are pivotal for understanding their reactivity and stability under different chemical conditions. The chemical properties are directly influenced by the molecular structure, which can be tailored through synthetic modifications to achieve desired reactivity and stability profiles (Wazzan, Al-Qurashi, & Faidallah, 2016).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Research into similar compounds has focused on their synthesis and the chemical reactions they can undergo. For example, studies on the synthesis of novel modified 3-substituted 1H-quinoxaline-2-thiones demonstrate the versatility of quinoline derivatives in reacting with various electrophiles to yield a wide range of modified compounds with potential applications in medicinal chemistry and materials science (El‐Hiti, 2003). Such synthetic methodologies could be applicable to the synthesis and functionalization of 4-(3,4-dichlorophenyl)-7-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, potentially enhancing its utility in various fields.
Spectroscopic Characterization and Molecular Structure Analysis
DFT and TD-DFT/PCM calculations have been utilized for the spectroscopic characterization and analysis of molecular structure in compounds closely related to 4-(3,4-dichlorophenyl)-7-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione. This includes the study of their NLO (Non-Linear Optical) properties, NBO (Natural Bond Orbital) analyses, and potential biological or corrosion inhibition applications (Wazzan, Al-Qurashi, & Faidallah, 2016). This suggests that 4-(3,4-dichlorophenyl)-7-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione could be analyzed similarly to uncover its molecular properties, spectroscopic features, and potential applications.
Photovoltaic and Electrochromic Applications
The structural and optical properties of thiophene derivatives, similar to the thienyl component of 4-(3,4-dichlorophenyl)-7-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, have been explored for their potential in photovoltaic and electrochromic applications. Studies on thiophene and quinoline derivatives show moderate to high fluorescence quantum yields and their potential use as invisible ink dyes or in organic–inorganic photodiode fabrication, highlighting the diverse applications of such compounds in materials science and technology (Bogza et al., 2018). This opens up possibilities for 4-(3,4-dichlorophenyl)-7-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione in similar high-tech applications.
Propiedades
IUPAC Name |
4-(3,4-dichlorophenyl)-7-thiophen-2-yl-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO2S/c20-13-4-3-10(6-14(13)21)12-9-18(24)22-15-7-11(8-16(23)19(12)15)17-2-1-5-25-17/h1-6,11-12H,7-9H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUCIVWFSUIMOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC(=O)CC2C3=CC(=C(C=C3)Cl)Cl)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dichlorophenyl)-7-(thiophen-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-ethyl-1-phenyl-5-(3-pyridinyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5572384.png)
![4-{[3-(benzyloxy)benzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5572392.png)
![2-amino-1-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5572394.png)
![3-(5-{(2S)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5572401.png)

![N-(2-oxo-1-propyl-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B5572439.png)
![6-(1,3-benzodioxol-5-ylmethyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5572441.png)
![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5572445.png)
![N-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5572447.png)

![2,2-dimethyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5572458.png)


![5-(4-tert-butylphenyl)-4-{[(5-methyl-2-furyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5572476.png)